molecular formula C21H21N3O6S2 B2437702 (E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-13-6

(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2437702
CAS No.: 850909-13-6
M. Wt: 475.53
InChI Key: QYALDHJLBNPMAU-QURGRASLSA-N
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Description

(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-methyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-23-17-8-5-15(20(26)29-2)13-18(17)31-21(23)22-19(25)14-3-6-16(7-4-14)32(27,28)24-9-11-30-12-10-24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALDHJLBNPMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and viral inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core, a morpholinosulfonyl group, and a methyl ester functionality. The structural formula can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Research indicates that the compound operates through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The morpholinosulfonyl moiety is known to interact with various enzymes, potentially inhibiting their activity and thus affecting cellular processes related to growth and proliferation.
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral proteases, which are crucial for viral replication. This mechanism could be pertinent to the development of treatments for viral infections like SARS-CoV-2 .
  • Anticancer Properties : The compound has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxicity. The specific pathways involved include apoptosis induction and cell cycle arrest .

In Vitro Assays

A series of in vitro assays were conducted to evaluate the biological activity of (E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
NCI-H23 (Lung Cancer)7.5Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Caspase activation

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines.

Case Studies

  • Lung Cancer Treatment : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability, with apoptosis rates exceeding 40% as measured by Annexin V/PI staining. This suggests that the compound effectively triggers programmed cell death in lung cancer cells .
  • Viral Inhibition : A separate investigation into the antiviral properties revealed that similar compounds inhibited the activity of viral proteases essential for replication in vitro, suggesting potential applications in treating viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-methyl 3-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodology : The synthesis involves multi-step reactions, starting with the preparation of intermediates such as the benzo[d]thiazole core and the 4-(morpholinosulfonyl)benzoyl group. Key steps include:

Cyclization : Formation of the thiazole ring via sulfur and nitrogen sources under catalytic conditions (e.g., iodine or copper catalysts) .

Coupling Reactions : Amidation or imine formation between the thiazole intermediate and the morpholinosulfonyl-substituted benzoyl group. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation. Confirm purity via HPLC (≥98% purity criteria) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the imine bond (E-configuration) and substitution patterns on the thiazole and benzoyl groups. For example, downfield shifts in 1H^1H-NMR (~8–9 ppm) indicate imine protons .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, ensuring correct molecular formula (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. What intermediates are pivotal in the synthesis of this compound?

  • Key Intermediates :

  • 3-Methyl-2-amino-benzo[d]thiazole-6-carboxylate : Synthesized via Gewald reaction using α-cyanoesters and elemental sulfur .
  • 4-(Morpholinosulfonyl)benzoyl chloride : Prepared by sulfonation of benzoyl chloride with morpholine under anhydrous conditions, followed by purification via recrystallization .
    • Role : These intermediates ensure regioselective coupling and structural integrity of the final compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodology :

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY/HMBC to resolve overlapping signals, particularly in the thiazole and benzoyl regions .
  • X-ray Crystallography : For unambiguous confirmation of the E-configuration and crystal packing, as demonstrated in similar triazole-thiazole hybrids .
  • Dynamic NMR : Use variable-temperature NMR to study tautomerism or rotational barriers in the imine bond .

Q. What strategies enhance synthetic yield and reproducibility?

  • Methodology :

  • Catalyst Optimization : Screen palladium or copper catalysts (e.g., CuI/PPh3_3) for Suzuki-Miyaura coupling of aromatic rings, improving yield from ~60% to >85% .
  • Stepwise Purification : Employ flash chromatography after each synthetic step to remove byproducts (e.g., unreacted morpholinosulfonyl intermediates) .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for imine formation to stabilize transition states and reduce side reactions .

Q. How to design biological activity assays targeting this compound’s potential therapeutic applications?

  • Methodology :

  • In Vitro Assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare with structurally related compounds from (e.g., compound 25 with nitro-substituents) .
  • Antiviral : Plaque reduction assay against enveloped viruses (e.g., influenza A), focusing on the morpholinosulfonyl group’s role in membrane interaction .
  • Mechanistic Studies : Western blotting to assess inhibition of kinases (e.g., PI3K/Akt pathway) linked to the compound’s thiazole core .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease). The morpholinosulfonyl group may bind to hydrophobic pockets, while the thiazole ring engages in π-π stacking .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data from .

Q. How does the morpholinosulfonyl group influence stability and solubility?

  • Methodology :

  • Stability Studies : Accelerated degradation tests under UV light and humidity (40°C/75% RH). The sulfonyl group enhances photostability compared to non-sulfonylated analogs .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. The morpholine ring improves aqueous solubility (logP ~2.5) versus hydrophobic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.